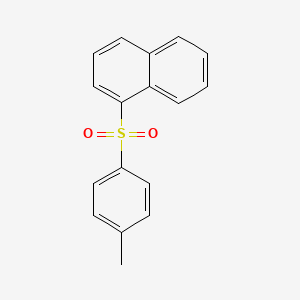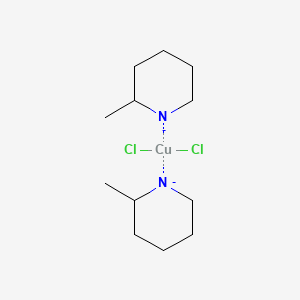
6-Ethenyl-6-(ethoxymethoxy)-3,5,7,9-tetraoxa-6-silaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyltris(ethoxymethoxy)silane is a versatile organosilicon compound with the chemical formula (CH₃OCH₂CH₂O)₃SiCH=CH₂. It is known for its ability to react with both inorganic and organic polymers, making it a valuable component in various industrial applications. This compound is primarily used to improve the interfacial compatibility of composite materials and is commonly employed in the production of ethylene, propylene, and cross-linked polyethylene wire and cable industries .
Méthodes De Préparation
Vinyltris(ethoxymethoxy)silane can be synthesized through several methods:
Alcoholysis Reaction: This method involves the reaction of vinyltrichlorosilane with ethylene glycol monomethylether (EGME).
Silicon-Hydrogen Addition Reaction: In this method, acetylene reacts with tris(ethoxymethoxy)silane to produce vinyltris(ethoxymethoxy)silane.
Ester Exchange Reaction: This method involves the reaction of vinyltrimethoxysilane with ethylene glycol monomethylether (EGME) in the presence of a catalyst such as potassium carbonate (K₂CO₃) supported on gamma-alumina (γ-Al₂O₃).
Analyse Des Réactions Chimiques
Vinyltris(ethoxymethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the ethoxymethoxy groups are replaced by other functional groups.
Addition Reactions: The vinyl group in vinyltris(ethoxymethoxy)silane can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include acids, bases, and catalysts such as potassium carbonate (K₂CO₃) supported on gamma-alumina (γ-Al₂O₃). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of vinyltris(ethoxymethoxy)silane involves its ability to form strong covalent bonds with both inorganic and organic substrates. The vinyl group allows for addition reactions, while the ethoxymethoxy groups can undergo hydrolysis and condensation to form siloxane bonds. These reactions enhance the interfacial compatibility and stability of composite materials .
Comparaison Avec Des Composés Similaires
Vinyltris(ethoxymethoxy)silane can be compared with other similar compounds such as:
Vinyltrimethoxysilane: This compound has methoxy groups instead of ethoxymethoxy groups, which can affect its reactivity and applications.
Vinyltriethoxysilane: This compound has ethoxy groups instead of ethoxymethoxy groups, leading to differences in hydrolysis and condensation behavior.
Vinyltris(methoxyethoxy)silane: This compound has methoxyethoxy groups, which can influence its solubility and reactivity compared to vinyltris(ethoxymethoxy)silane.
Vinyltris(ethoxymethoxy)silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
21625-90-1 |
|---|---|
Formule moléculaire |
C11H24O6Si |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
ethenyl-tris(ethoxymethoxy)silane |
InChI |
InChI=1S/C11H24O6Si/c1-5-12-9-15-18(8-4,16-10-13-6-2)17-11-14-7-3/h8H,4-7,9-11H2,1-3H3 |
Clé InChI |
DWCFFYWHRSPCAT-UHFFFAOYSA-N |
SMILES canonique |
CCOCO[Si](C=C)(OCOCC)OCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)




![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)




![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)



